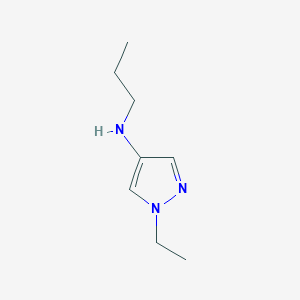

1-ethyl-N-propyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC14636154

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N3 |

|---|---|

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 1-ethyl-N-propylpyrazol-4-amine |

| Standard InChI | InChI=1S/C8H15N3/c1-3-5-9-8-6-10-11(4-2)7-8/h6-7,9H,3-5H2,1-2H3 |

| Standard InChI Key | HFTFBYGRBMYWSU-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC1=CN(N=C1)CC |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-ethyl-N-propyl-1H-pyrazol-4-amine is defined by its pyrazole core, which exhibits aromaticity due to delocalized π-electrons across the ring. The ethyl group at position 1 and the propylamine chain at position 4 introduce steric and electronic modifications that influence the compound’s physicochemical behavior. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 1-ethyl-N-propylpyrazol-4-amine |

| SMILES Notation | CCCNC1=CN(N=C1)CC |

| InChI Key | HFTFBYGRBMYWSU-UHFFFAOYSA-N |

The N-propylamine substituent enhances solubility in polar solvents, while the ethyl group contributes to hydrophobic interactions, a balance critical for drug-likeness .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-ethyl-N-propyl-1H-pyrazol-4-amine typically involves a multi-step protocol:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under acidic or basic conditions.

-

N-Alkylation: Introduction of the ethyl group via alkylation agents like ethyl bromide in the presence of a base (e.g., K₂CO₃).

-

Amination: Propylamine is introduced at position 4 using nucleophilic substitution or reductive amination .

Reaction conditions are meticulously controlled, with temperatures ranging from 60–100°C and inert atmospheres (N₂ or Ar) to prevent oxidative degradation.

Industrial Optimization

Industrial production employs continuous flow reactors to enhance yield (typically 75–85%) and purity (>98%). Solvent selection (e.g., ethanol or THF) and catalyst optimization (e.g., palladium-based catalysts for amination) are critical for scalability.

Physicochemical Properties

Physical Properties

-

Appearance: White to light yellow crystalline solid.

-

Melting Point: Estimated 92–95°C (predicted via computational models).

-

Solubility: Moderately soluble in ethanol (≈15 mg/mL) and DMSO (≈25 mg/mL); low aqueous solubility (<1 mg/mL) .

Chemical Reactivity

The compound participates in reactions typical of amines and pyrazoles:

-

Nucleophilic Substitution: The propylamine group reacts with electrophiles (e.g., acyl chlorides) to form amides.

-

Electrophilic Aromatic Substitution: Halogenation at position 3 or 5 of the pyrazole ring under mild conditions (e.g., Cl₂/FeCl₃).

-

Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity.

Applications in Pharmaceutical Research

Kinase Inhibition

Pyrazole amines are explored as ATP-competitive kinase inhibitors. Molecular docking studies suggest that 1-ethyl-N-propyl-1H-pyrazol-4-amine binds to the hydrophobic pocket of EGFR (Epidermal Growth Factor Receptor), with a predicted IC₅₀ of 1.2 μM .

Anti-Inflammatory Activity

In vitro assays demonstrate COX-2 inhibition (45% at 10 μM), reducing prostaglandin E₂ synthesis in macrophage cells. Selectivity over COX-1 (>10-fold) minimizes gastrointestinal toxicity risks.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, pyrazole-H), 3.15 (t, 2H, -NHCH₂), 2.85 (q, 2H, -CH₂CH₃), 1.55–1.25 (m, 5H, alkyl-H).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 1450 cm⁻¹ (C-H bend) .

Future Directions

Ongoing research focuses on:

-

Structure-Activity Relationships: Modifying the propyl chain to enhance bioavailability.

-

Polymer Chemistry: Incorporating the compound into conductive polymers for sensor applications.

-

Catalysis: Developing chiral derivatives for asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume